Disodium 4,4'-bis((4-hydroxy-3-methylphenyl)azo)stilbene-2,2'-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is characterized by its sulfonic acid groups and azo linkages, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 2,2’-(1,2-ethenediyl)bis(benzenesulfonic acid). The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations, temperature, and pH levels to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects primarily through its azo linkages and sulfonic acid groups. The azo groups can undergo reversible redox reactions, making the compound useful as a redox indicator. The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in various aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)azo]-, disodium salt
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-sulfophenyl)azo]-, disodium salt
- Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-methylphenyl)azo]-, disodium salt
Uniqueness
Benzenesulfonic acid,2,2’-(1,2-ethenediyl)bis[5-[(4-hydroxy-3-methylphenyl)azo]-, disodium salt(9CI) is unique due to the presence of hydroxy and methyl groups on the phenyl rings, which influence its chemical reactivity and solubility. These functional groups make it distinct from other similar compounds and enhance its utility in specific applications.
Properties
CAS No. |
62037-55-2 |
---|---|
Molecular Formula |
C28H22N4Na2O8S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
disodium;5-[(4-hydroxy-3-methylphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxy-3-methylphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H24N4O8S2.2Na/c1-17-13-21(9-11-25(17)33)29-31-23-7-5-19(27(15-23)41(35,36)37)3-4-20-6-8-24(16-28(20)42(38,39)40)32-30-22-10-12-26(34)18(2)14-22;;/h3-16,33-34H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;; |
InChI Key |
LXDSDLGVUKVSDJ-ZCKCZGSLSA-L |
Isomeric SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.